3-Butylpyridine
Overview
Description
3-Butylpyridine is an organic compound with the chemical formula C₉H₁₃N. It is a derivative of pyridine, where a butyl group is attached to the third carbon of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
3-Butylpyridine is a member of pyridines
Biochemical Pathways
For instance, the Hantzsch Dihydropyridine Synthesis involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia
Pharmacokinetics
Its molecular weight is 135.21 , which could influence its absorption and distribution
Result of Action
It has been used in the preparation of manganese-salen complexes . It was also used as a starting material for the synthesis of 3-butylisonicotinic acid . These applications suggest that this compound may have potential utility in chemical synthesis.
Biochemical Analysis
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that pyridine derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
This can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This can include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
They can also have effects on their localization or accumulation within cells and tissues .
Subcellular Localization
This can be influenced by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with butyl halides in the presence of a base. Another method includes the reaction of pyridine with butyl lithium, followed by quenching with water .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or nickel can facilitate the alkylation reactions, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions: 3-Butylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different alkylated pyridines.
Substitution: It can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Various alkylated pyridines.
Substitution: Substituted pyridines with different functional groups.
Scientific Research Applications
3-Butylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metals.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of other chemicals
Comparison with Similar Compounds
- 4-tert-Butylpyridine
- 4-Ethylpyridine
- 3-Ethylpyridine
- 4-Propylpyridine
- 2-Ethylpyridine
Comparison: 3-Butylpyridine is unique due to the position of the butyl group on the pyridine ring. This positioning can influence its reactivity and the types of reactions it undergoes. For example, 4-tert-Butylpyridine has the butyl group at the fourth position, which can lead to different steric and electronic effects compared to this compound .
Properties
IUPAC Name |
3-butylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-3-5-9-6-4-7-10-8-9/h4,6-8H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNMFWFDOFQASV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060231 | |
Record name | 3-Butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060231 | |
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Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Butylpyridine | |
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Boiling Point |
80.00 to 81.00 °C. @ 8.00 mm Hg | |
Record name | 3-Butylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032934 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
539-32-2 | |
Record name | 3-Butylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=539-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Butylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-butyl- | |
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Record name | 3-Butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-butylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.924 | |
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Record name | 3-BUTYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I8G7Q77YM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-Butylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032934 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of 3-butylpyridine?
A1: this compound can be found naturally as a volatile constituent in mandarin and tangerine peel extracts. [] It has also been identified as a phytotoxin produced by the fungus Rhizoctonia solani AG1–1A. []
Q2: How does this compound interact with smectite clay surfaces?
A2: Research suggests that this compound interacts with hydrated smectite clay surfaces through a two-step mechanism. Initially, hydrophobic bonding occurs between the butyl side chain of the molecule and hydrophobic nanosites on the clay surface. Subsequently, surface acidity catalyzes the protonation of this compound, leading to stronger adsorption. This protonation occurs at a pH 1 to 1.5 units higher than the pKa of the base. []
Q3: Can this compound be synthesized?
A3: Yes, this compound can be synthesized through several methods. One approach involves the reaction of this compound with aliphatic ketones in the presence of amalgamated magnesium, leading to the formation of 5-substituted 2-pyridinemethanols. These intermediates can then be further processed to yield 5-butyl-2-pyridinecarboxylic acid. [] Another method utilizes the bis(3‐pyridyl)copperlithium/tributylphosphine complex to produce this compound. [, ]
Q4: Are there any known applications of this compound in coordination chemistry?
A4: Yes, this compound has been utilized as a ligand in the synthesis and characterization of molybdenum complexes. [] Additionally, it has been used in the preparation of ionic liquids containing cationic cobalt(III) complexes. The resulting ionic liquid, [Co(acacen)(this compound)2][Tf2N], is a reddish-brown, diamagnetic liquid at room temperature and exhibits a glass transition at −12 °C. []
Q5: Does this compound play a role in the development of sheath blight disease in rice?
A5: Recent research suggests that this compound, identified in the culture filtrate of the Rhizoctonia solani RIRS‐K isolate, might act as a phytotoxin contributing to sheath blight disease in rice. The compound induced necrotic symptoms in rice plants similar to those observed during the disease. []
Q6: What is the aroma profile of this compound?
A6: this compound contributes to the overall aroma of Pavonia odorata, an Indian herbal medicine. Gas chromatography-olfactometry analysis revealed that this compound possesses a spicy aroma with a flavor dilution (FD) factor of 64. []
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